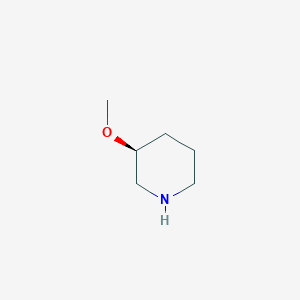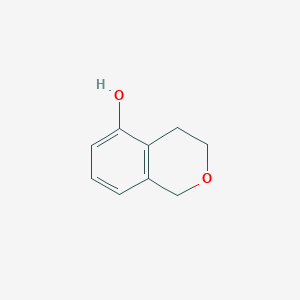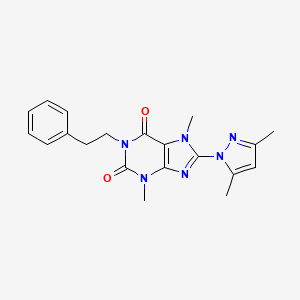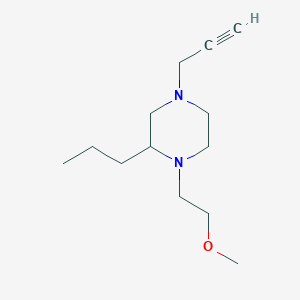![molecular formula C12H9BrF2O2 B2660823 2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan CAS No. 2248286-58-8](/img/structure/B2660823.png)
2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan is an organic compound with the molecular formula C12H9BrF2O2 It is characterized by the presence of a bromophenoxy group, a difluoromethyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 3-bromophenol with an appropriate alkylating agent to form the 3-bromophenoxy intermediate.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a difluoromethylation reaction. This can be achieved using difluoromethylating reagents under specific conditions.
Cyclization to Form the Furan Ring: The final step involves the cyclization of the intermediate to form the furan ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The furan ring can undergo oxidation under specific conditions to form various oxidized products.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used. Conditions may involve the use of acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives of the furan ring, including furanones and other oxygenated products.
Reduction Reactions: Reduced derivatives with hydrogen atoms replacing specific functional groups.
Aplicaciones Científicas De Investigación
2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its unique chemical properties.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Chemical Biology: The compound is used as a probe to study biological processes and pathways due to its ability to interact with specific biomolecules.
Mecanismo De Acción
The mechanism of action of 2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan involves its interaction with specific molecular targets. The bromophenoxy group and the difluoromethyl group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-Chlorophenoxy)methyl]-5-(difluoromethyl)furan: Similar structure but with a chlorine atom instead of a bromine atom.
2-[(3-Fluorophenoxy)methyl]-5-(difluoromethyl)furan: Similar structure but with a fluorine atom instead of a bromine atom.
2-[(3-Methylphenoxy)methyl]-5-(difluoromethyl)furan: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the bromophenoxy group and the difluoromethyl group provides distinct chemical properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
2-[(3-bromophenoxy)methyl]-5-(difluoromethyl)furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2O2/c13-8-2-1-3-9(6-8)16-7-10-4-5-11(17-10)12(14)15/h1-6,12H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIPHDSZFSTHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC2=CC=C(O2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea](/img/structure/B2660745.png)

![benzyl 2-[8-(butan-2-yl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2660747.png)


![(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2660751.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-2-carboxamide](/img/structure/B2660753.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B2660755.png)

![6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2660759.png)
![2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2660760.png)
